2-Bromo-4-ethenyl-1-fluorobenzene

Organic Synthesis Wittig Reaction Synthetic Methodology

2-Bromo-4-ethenyl-1-fluorobenzene (CAS: 701914-09-2, molecular weight 201.04 g/mol, chemical formula C8H6BrF), also known as 3-bromo-4-fluorostyrene, is a specialized halogenated styrene derivative characterized by its para-fluoro, meta-bromo, and para-vinyl substitution pattern on the benzene ring. This specific substitution pattern confers differential reactivity: the electron-withdrawing fluorine atom modifies the electronic properties of the aromatic system, while the bromine atom serves as a versatile site for metal-catalyzed cross-coupling reactions.

Molecular Formula C8H6BrF
Molecular Weight 201.04 g/mol
CAS No. 701914-09-2
Cat. No. B3043012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-ethenyl-1-fluorobenzene
CAS701914-09-2
Molecular FormulaC8H6BrF
Molecular Weight201.04 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C=C1)F)Br
InChIInChI=1S/C8H6BrF/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2
InChIKeyLCESPRDNNUVABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-ethenyl-1-fluorobenzene (CAS 701914-09-2): A Dual-Reactive Halogenated Styrene Monomer and Building Block for Procurement


2-Bromo-4-ethenyl-1-fluorobenzene (CAS: 701914-09-2, molecular weight 201.04 g/mol, chemical formula C8H6BrF), also known as 3-bromo-4-fluorostyrene, is a specialized halogenated styrene derivative characterized by its para-fluoro, meta-bromo, and para-vinyl substitution pattern on the benzene ring . This specific substitution pattern confers differential reactivity: the electron-withdrawing fluorine atom modifies the electronic properties of the aromatic system, while the bromine atom serves as a versatile site for metal-catalyzed cross-coupling reactions . The compound's structure enables two orthogonal reaction pathways — vinyl polymerization and aromatic cross-coupling — making it a strategically important bifunctional building block for complex molecular and macromolecular synthesis [1].

Why 2-Bromo-4-ethenyl-1-fluorobenzene (701914-09-2) Cannot Be Replaced with Other Halogenated Styrenes


The substitution of 2-bromo-4-ethenyl-1-fluorobenzene with structurally similar halogenated styrenes (e.g., 4-bromostyrene, 4-fluorostyrene, or positional isomers such as 2-bromo-4-fluoro-1-vinylbenzene, CAS 1221684-51-0) fundamentally alters both the synthetic utility and the properties of derived products. The combination of the C-Br and C-F bonds within the same molecule creates orthogonal reactivity that is absent in mono-halogenated styrenes . Critically, the cytotoxicity profile of halogenated styrenes follows a well-defined order: 4-bromostyrene exhibits significantly higher cytotoxicity than 4-fluorostyrene in CYP2E1 transgenic cell models [1]. Consequently, replacing 2-bromo-4-ethenyl-1-fluorobenzene with a bromine-only analog would not only change the synthetic route but also introduce a higher inherent toxicity burden, impacting handling, waste disposal, and potential downstream biological applications. The specific 3-bromo-4-fluoro substitution pattern (synonym: 3-bromo-4-fluorostyrene) further dictates regioselectivity in both polymerization and cross-coupling reactions that cannot be replicated by other isomers [2].

Quantitative Differentiation of 2-Bromo-4-ethenyl-1-fluorobenzene (701914-09-2) Against Closest Analogs and In-Class Alternatives


Wittig Olefination Synthetic Yield from 3-Bromo-4-fluorobenzaldehyde

The synthesis of 2-bromo-4-ethenyl-1-fluorobenzene via Wittig olefination of 3-bromo-4-fluoro-benzaldehyde proceeds with a reported isolated yield of approximately 89% (18 g product from 20.3 g starting material) using Ph3PCH3Br and n-BuLi in THF . This yield is for the specific para-fluoro, meta-bromo isomer and represents a validated, scalable synthetic route.

Organic Synthesis Wittig Reaction Synthetic Methodology Procurement

Commercial Purity and Stabilization Specification for Reliable Polymerization Performance

2-Bromo-4-ethenyl-1-fluorobenzene is commercially available at a standard purity of ≥95%, with critical stabilization using 4-tert-butylcatechol (TBC) to prevent premature vinyl polymerization during storage and handling . Suppliers such as Boroncore and Leyan offer the compound at a higher purity specification of ≥98%, with storage recommendations of 2-8°C in sealed, dry conditions [1].

Polymer Chemistry Quality Control Monomer Stability Procurement

Regiochemical Orthogonality: Selective Reactivity at C-Br vs. C-F and C-Vinyl Sites

The molecule's 3-bromo-4-fluoro substitution pattern enables orthogonal reactivity: the C-Br bond is labile and participates in Pd-catalyzed cross-coupling (Suzuki, Heck, Stille) , while the C-F bond is inert under these conditions, and the vinyl group can undergo independent polymerization. This is in contrast to analogs like 2-bromo-4-fluoro-1-vinylbenzene (CAS 1221684-51-0), where the bromine is ortho to the vinyl group, potentially leading to steric hindrance and altered regioselectivity in coupling reactions . The meta-bromo, para-fluoro substitution of 701914-09-2 ensures minimal steric interference between the reactive C-Br site and the polymerizable vinyl group.

Cross-Coupling Polymer Synthesis Chemoselectivity Building Block Design

Cytotoxicity Profile Differentiates Dual-Halogenated Styrene from Mono-Brominated Analogs

While specific cytotoxicity data for 2-bromo-4-ethenyl-1-fluorobenzene is not directly available, a comprehensive structure-toxicity relationship (SAR) study of para-halogenated styrenes provides a critical class-level inference. This study demonstrated that in CYP2E1 transgenic cells, the cytotoxicity order is 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene ≈ styrene [1]. The presence of fluorine significantly mitigates the toxicity associated with bromine substitution.

Toxicology Biological Safety Cell-Based Assays Material Selection

Evidence-Driven Research and Industrial Applications for 2-Bromo-4-ethenyl-1-fluorobenzene (701914-09-2)


Synthesis of Conformationally Restricted (Z)-1-Fluorostilbene Peptidomimetics

The bromine atom of 2-bromo-4-ethenyl-1-fluorobenzene serves as the essential leaving group for Suzuki and Stille cross-coupling reactions. This enables the construction of (Z)-1-fluorostilbene derivatives, which are valued as configurationally stable, conformationally restricted linkers in the design of novel peptidomimetics [1]. The orthogonality of the C-Br bond (for coupling) and the C-F bond (for metabolic stability) is crucial for this application.

Precision Synthesis of Functionalized Fluoropolymers via Controlled Radical Polymerization

The vinyl group of 2-bromo-4-ethenyl-1-fluorobenzene enables its use as a monomer in controlled radical polymerization (CRP) processes to produce novel fluorinated polymer compositions with enhanced properties [2]. The TBC stabilization is a critical quality attribute that ensures the monomer remains polymerizable upon arrival, preventing batch failures in polymerization studies.

Synthesis of High-Value Fluoro-Nitroalkenes via Radical Nitration-Debromination

The bromine atom in bromo-fluorostyrene systems serves as a directing group for radical nitration-debromination, leading to α-fluoro-nitroalkenes [3]. These functionalized fluorinated building blocks are pivotal for synthesizing a diverse range of fluorinated products, leveraging the differential reactivity of the C-Br and C-F bonds.

Development of Pyroelectric and Photonic Polymeric Materials

Cross-linkable bromo-fluorinated poly(arylene ether ketone)s have been specifically investigated for photonic device applications [4]. 2-Bromo-4-ethenyl-1-fluorobenzene serves as a bifunctional monomer precursor in this context, where the vinyl group participates in polymerization and the bromine atom enables subsequent cross-linking or functionalization, allowing for the design of materials with tailored optical properties.

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